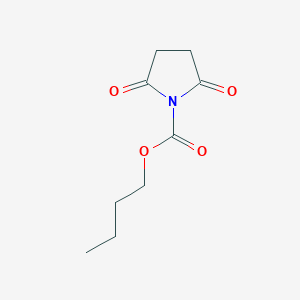

Butyl 2,5-dioxopyrrolidine-1-carboxylate

Description

Academic Significance of the Pyrrolidine-2,5-dione Framework in Advanced Organic Synthesis

The pyrrolidine-2,5-dione, commonly known as the succinimide (B58015) ring, is a five-membered nitrogen-containing heterocycle that serves as a pivotal structural motif in medicinal chemistry and organic synthesis. nih.govnih.gov Its prevalence in numerous biologically active compounds underscores its academic and pharmaceutical importance. nih.gov The significance of this framework is multifaceted, stemming from its unique structural and electronic properties.

The pyrrolidine-2,5-dione scaffold is characterized by a saturated ring system containing two carbonyl groups, which imparts a distinct reactivity profile. This structure is found in a variety of compounds, including several approved drugs. nih.gov The sp3-hybridized carbon atoms in the ring allow for a greater exploration of three-dimensional chemical space, a desirable feature in modern drug design. nih.gov The non-planar, puckered conformation of the pyrrolidine (B122466) ring, often referred to as "pseudorotation," contributes to the stereochemical diversity of its derivatives. nih.gov

In the realm of advanced organic synthesis, the succinimide ring is a versatile building block. The presence of the imide functionality allows for various chemical transformations. The nitrogen atom can be readily substituted, and the carbonyl groups can participate in a range of reactions. For instance, N-halosuccinimides are widely employed as halogenating and oxidizing agents in numerous organic transformations. researchgate.net The lability of the N-X (where X is a halogen) bond is key to their reactivity. researchgate.net

Furthermore, the pyrrolidine-2,5-dione moiety is a key component in the design of various therapeutic agents. Derivatives have shown a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.gov For example, ethosuximide, phensuximide, and methsuximide (B1676420) are anticonvulsant drugs that feature the succinimide core. wikipedia.org The ability to introduce substituents at various positions of the ring allows for the fine-tuning of their pharmacological profiles.

Structural Classification and Precise Nomenclature of N-Acylated Succinimides, with a Specific Focus on Butyl 2,5-dioxopyrrolidine-1-carboxylate

N-acylated succinimides are a subclass of succinimide derivatives where an acyl group is attached to the nitrogen atom of the pyrrolidine-2,5-dione ring. This acylation modifies the chemical properties of the parent succinimide, influencing its reactivity and potential applications. These compounds can be broadly classified based on the nature of the acyl group. When the acyl group is derived from a carboxylic acid, they are termed N-acyl succinimides. epa.gov If the group attached to the nitrogen is a carbamate (B1207046), as in the case of the title compound, they are referred to as N-alkoxycarbonylsuccinimides or N-carboxylated succinimides.

The systematic IUPAC nomenclature for this compound is derived from its constituent parts. The parent heterocycle is the "pyrrolidine" ring, a five-membered saturated ring containing one nitrogen atom. The two carbonyl groups at positions 2 and 5 are indicated by "2,5-dione". The substituent on the nitrogen atom (position 1) is a butyl carboxylate group, leading to the "butyl" and "-1-carboxylate" parts of the name. Thus, the full IUPAC name is This compound .

The structure of this compound is characterized by the central pyrrolidine-2,5-dione ring with a butyl carbamate group attached to the nitrogen atom. This combination of a lipophilic butyl chain and a polar dione-ester moiety gives the molecule both nonpolar and polar characteristics. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₄ |

| Molecular Weight | 199.20 g/mol |

| CAS Number | 6946-92-5 |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCOC(=O)N1C(=O)CCC1=O |

This table is interactive. Click on the headers to sort.

The reactivity of this compound is influenced by its structural features. The dioxopyrrolidine ring introduces rigidity and hydrogen-bonding sites, which can affect its polarity and thermal stability. The compound can undergo reactions such as oxidation to form carboxylic acids and reduction to yield corresponding alcohols. Nucleophilic substitution reactions are also possible, where the butyl group could potentially be replaced.

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H and ¹³C NMR | Carbonyl signals are expected around 170–175 ppm. |

| IR Spectroscopy | Ester C=O stretch around 1740 cm⁻¹, succinimide C=O at ~1710 cm⁻¹. |

| Mass Spectrometry | Molecular ion ([M+H]⁺) expected at m/z 199.1. |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6946-92-5 |

|---|---|

Molecular Formula |

C9H13NO4 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

butyl 2,5-dioxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C9H13NO4/c1-2-3-6-14-9(13)10-7(11)4-5-8(10)12/h2-6H2,1H3 |

InChI Key |

VHNXWQAGIOBIPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)N1C(=O)CCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 2,5 Dioxopyrrolidine 1 Carboxylate and Analogous N Carboxylated Succinimides

Direct N-Acylation Approaches

Direct N-acylation involves the introduction of a carbonyl-containing group onto the nitrogen atom of a pre-existing succinimide (B58015) ring. This is a common strategy for preparing N-acyl and N-alkoxycarbonyl derivatives.

Reaction of Succinimide with Carbonylating Reagents, including Di-tert-butyl Dicarbonate (B1257347), for N-Boc Protection

A primary method for synthesizing N-carboxylated succinimides is the direct acylation of succinimide. For the specific synthesis of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate, also known as N-Boc-succinimide, di-tert-butyl dicarbonate (Boc-anhydride) is a widely used reagent. researchgate.netmdpi.com This reaction serves as a model for N-alkoxycarbonylation. The process involves the reaction of succinimide with Boc-anhydride in the presence of a base. researchgate.netresearchgate.net The base deprotonates the succinimide, increasing its nucleophilicity and facilitating the attack on one of the carbonyl carbons of the Boc-anhydride.

The tert-butoxycarbonyl (Boc) group is a crucial protective group in organic synthesis, particularly in peptide synthesis, because it is stable under most basic and nucleophilic conditions but can be readily removed with moderate acids. researchgate.netresearchgate.net

The reaction to form N-Boc-succinimide is typically carried out in an organic solvent. The choice of base and solvent can influence the reaction's efficiency and yield. Common bases include 4-dimethylaminopyridine (B28879) (DMAP), sodium bicarbonate, and various tertiary amines. researchgate.netresearchgate.net

Table 1: Conditions for N-tert-Butoxycarbonylation of Amines/Imides

| Catalyst/Base | Solvent | Conditions | Key Features |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Not specified | Standard basic condition for Boc protection. researchgate.netresearchgate.net |

| Sodium Bicarbonate | Aqueous conditions | Not specified | A common base used for Boc protection. researchgate.net |

| β-Cyclodextrin | Water | Neutral, Room Temp | Eco-friendly protocol, good to high yields. nih.gov |

| Guanidine (B92328) hydrochloride | Ethanol | 35–40°C | Organocatalytic, efficient for various amines. nih.gov |

| Malic acid | Solvent-free | Ambient Temp | Eco-friendly, effective for functionalized amines. nih.gov |

| None (Water-mediated) | Water-acetone | Not specified | Eco-friendly, catalyst-free, excellent yields. researchgate.net |

Similarly, Butyl 2,5-dioxopyrrolidine-1-carboxylate can be synthesized through the reaction of succinimide with butyl chloroformate in the presence of a suitable base. This reaction follows a similar nucleophilic acyl substitution mechanism. Another reported method involves a carbodiimide-mediated coupling between 2,5-dioxopyrrolidine and butyl chloroformate.

Investigation of Catalytic Systems and Their Influence on Acylation Efficiency

The efficiency of N-acylation reactions can be significantly enhanced by employing various catalytic systems. These catalysts can activate either the amine/imide substrate or the acylating agent, leading to faster reactions and higher yields, often under milder conditions. rsc.org

Lewis Acid Catalysis: A wide range of Lewis acids have been reported to catalyze N-acylation. These include metal triflates like Al(OTf)₃, metal halides such as FeCl₃, ZnCl₂, and NiCl₂, and other compounds like ZnO. rsc.org For instance, a B₃NO₂ heterocycle has been shown to catalyze the direct acylation of sulfoximines with carboxylic acids, a reaction that traditionally requires stoichiometric activating reagents. researchgate.net

Organocatalysis: Non-metal, organic molecules can also serve as efficient catalysts. DMAP is a classic example used in Boc-protection. researchgate.net More recently, guanidine hydrochloride has been used as an organocatalyst for N-Boc protection in ethanol. nih.gov

Heterogeneous and Recyclable Catalysts: To improve the sustainability of these reactions, solid-supported and recyclable catalysts have been developed. Examples include KF-Al₂O₃, Amberlite IR-120 (a sulfonic acid resin), and sulfonic acid-functionalized silica. nih.govrsc.org These catalysts offer the advantage of easy separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry. nih.gov The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a recyclable solvent and catalyst for N-Boc protection showcases this trend. colab.ws

Table 2: Comparison of Catalytic Systems for N-Acylation

| Catalyst Type | Examples | Typical Conditions | Advantages |

| Lewis Acids | FeCl₃, Al(OTf)₃, ZnCl₂, B₃NO₂ heterocycle | Varies, often in organic solvents | High efficiency, can activate challenging substrates. rsc.orgresearchgate.net |

| Organocatalysts | DMAP, Guanidine hydrochloride, Malic acid | Mild, often room temp, can be solvent-free | Metal-free, often eco-friendly, high chemoselectivity. researchgate.netnih.gov |

| Heterogeneous | KF-Al₂O₃, Amberlite IR-120, HClO₄-SiO₂ | Varies | Easy separation, recyclable, environmentally friendly. nih.govrsc.org |

| Ionic Liquids | 1-Alkyl-3-methylimidazolium cations | Not specified | Recyclable, excellent chemoselectivity. colab.ws |

Indirect Synthetic Pathways

Indirect methods construct the N-carboxylated succinimide ring from acyclic precursors, offering alternative routes that can be advantageous for creating complex or substituted pyrrolidinediones.

Cyclodehydration Reactions of Succinamic Acid Precursors

A fundamental indirect route to N-substituted succinimides involves the cyclization of an N-substituted succinamic acid derivative. beilstein-archives.org This process typically occurs in two steps:

Amidation: Succinic anhydride (B1165640) reacts with a primary amine (or a related nitrogen nucleophile) to open the anhydride ring, forming an intermediate succinamic acid. beilstein-archives.org For the synthesis of this compound, this would conceptually involve a precursor like N-(butoxycarbonyl)amine reacting with succinic anhydride.

Cyclodehydration: The resulting amic acid undergoes an intramolecular cyclization, eliminating a molecule of water to form the five-membered imide ring. beilstein-archives.orgnih.gov

This cyclodehydration step can be promoted by various means. Thermal imidization, which involves heating the succinamic acid, is a common method. beilstein-archives.org However, this can require high temperatures (e.g., 180°C) and may not be suitable for thermally sensitive molecules. pmcisochem.frbeilstein-archives.org Chemical dehydrating agents offer a milder alternative. Acetic anhydride is frequently used, although it can lead to side reactions. beilstein-archives.org A milder and effective reagent for this transformation is polyphosphate ester (PPE), which can facilitate cyclodehydration without requiring the protection of other functional groups. beilstein-archives.org

The mechanism of succinimide formation from related precursors, like asparagine residues in peptides, involves the nucleophilic attack of a nitrogen atom on a side-chain carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a leaving group (ammonia in the case of asparagine, water in the case of succinamic acid) yields the succinimide ring. nih.gov

Strategies Involving Multi-component Reactions for Pyrrolidinedione Core Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all the starting materials. nih.gov These reactions are prized for their atom, pot, and step economy. nih.gov

For the construction of the pyrrolidinedione core, [3+2] cycloaddition reactions are particularly powerful. nih.gov A common approach involves the reaction of an azomethine ylide with a dipolarophile, such as a maleimide (B117702) derivative. The azomethine ylide, a 1,3-dipole, can be generated in situ from the reaction of an amino acid (like glycine) and an aldehyde.

In a representative three-component reaction, an amino acid, an aldehyde, and a maleimide derivative react to form a complex pyrrolidinedione-fused heterocyclic system. nih.gov This strategy allows for the rapid assembly of complex molecular scaffolds from simple starting materials. While not a direct synthesis of the unsubstituted this compound, these MCRs are fundamental for creating analogous and more complex N-substituted pyrrolidinediones, which are of significant interest in drug discovery.

Principles and Applications of Green Chemistry in Pyrrolidinedione Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrrolidine-containing compounds to minimize environmental impact and improve safety and efficiency. pmcisochem.fr

Key green chemistry applications in this area include:

Use of Greener Solvents: Acetonitrile (MeCN) is often cited as a preferable green solvent for MCRs in pyrrolidinedione synthesis. nih.gov Water is also an ideal green solvent, and several N-acylation and protection methods have been developed to be performed in aqueous or water-cosolvent systems. researchgate.netnih.gov

Catalyst-Free and Solvent-Free Conditions: Some N-acylation reactions have been successfully performed under catalyst-free and solvent-free conditions, significantly reducing waste and simplifying purification. rsc.org For example, the N-Boc protection of amines has been achieved using just water and acetone (B3395972) without any added catalyst. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and increase yields in the synthesis of pyrrolidine (B122466) derivatives, contributing to more efficient and less energy-intensive processes. pmcisochem.fr

Recyclable Catalysts: As mentioned in section 2.1.2, the development and use of heterogeneous and recyclable catalysts, such as zeolites, functionalized silica, and ionic liquids, are central to green synthetic approaches. nih.govcolab.ws

Atom Economy: Multi-component reactions are inherently green as they maximize the incorporation of atoms from the reactants into the final product, thus generating minimal waste. nih.gov

These approaches not only make the synthesis of pyrrolidinediones more environmentally benign but also often lead to more efficient and cost-effective chemical processes.

Utilization of Environmentally Benign Solvents, such as Aqueous Media, and Solvent-Free Reaction Conditions

The development of synthetic routes that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of N-substituted succinimides, including N-carboxylated derivatives, methodologies employing aqueous media or solvent-free conditions are particularly noteworthy.

Microwave-assisted synthesis has emerged as a powerful technique for conducting solvent-free reactions, often leading to shorter reaction times and higher yields. For instance, the synthesis of N-phenylsuccinimide has been successfully achieved by heating a mixture of aniline (B41778) and succinic anhydride in a domestic microwave oven for just four minutes, resulting in moderate yields of 40–60%. nih.gov This approach significantly reduces the reaction time compared to traditional methods that can take several hours. nih.gov This solvent-free method represents a greener alternative to conventional synthesis. nih.gov

While a direct application of this microwave-assisted solvent-free method for the synthesis of this compound is not extensively documented in the reviewed literature, the principle can be extrapolated. The reaction would likely proceed through the initial formation of the corresponding amido-acid from the amine and succinic anhydride, followed by cyclization under microwave irradiation.

Another approach in green chemistry is the use of water as a reaction medium. Research has demonstrated the successful synthesis of N-substituted succinimides by reacting succinic acid and primary amines in hot water at 100 °C, completely avoiding the need for catalysts and organic solvents. researchgate.net This method has been shown to be effective for a variety of N-alkyl and N-aryl substituted succinimides, with higher yields generally observed for the N-alkyl derivatives. researchgate.net

Furthermore, microwave-assisted solid-phase peptide synthesis has been conducted in water using water-dispersible Boc-amino acid nanoparticles. mdpi.com This technique highlights the feasibility of using aqueous environments for reactions involving Boc-protected compounds, suggesting a potential pathway for the aqueous synthesis of this compound. mdpi.com

A summary of representative environmentally benign synthetic conditions for analogous compounds is presented in Table 1.

| Reactant 1 | Reactant 2 | Solvent/Condition | Product | Yield (%) | Reference |

| Aniline | Succinic Anhydride | Microwave (solvent-free) | N-phenylsuccinimide | 40-60 | nih.gov |

| Succinic Acid | Primary Amines | Water (100 °C) | N-substituted succinimides | High | researchgate.net |

| Boc-amino acid nanoparticles | Resin | Water (Microwave) | Peptide | 64 | mdpi.com |

This table presents data for analogous N-substituted succinimides to illustrate the potential of environmentally benign synthetic methods.

Development and Implementation of Efficient One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of operational simplicity, time and resource efficiency, and waste reduction by avoiding the isolation and purification of intermediates. Several one-pot methods have been developed for the synthesis of N-substituted succinimides.

An economical and practical one-pot method for synthesizing a range of N-substituted succinimide derivatives involves the use of succinic anhydride and various aromatic or aliphatic amines with zinc and acetic acid. ijcps.org This sequential one-pot method proceeds by first forming the succinamic acid intermediate, which is then cyclized in the same reaction vessel. ijcps.org The reaction is characterized by its simplicity and the use of readily available and inexpensive reagents. ijcps.org

The synthesis of Benzyl (B1604629) 2,5-dioxopyrrolidine-1-carboxylate, an analog of the title compound, has been reported from benzyl chloroformate and N-hydroxysuccinimide in the presence of triethylamine (B128534) in methylene (B1212753) chloride. nih.gov While this specific example is not a one-pot reaction starting from the basic precursors, it demonstrates the formation of the N-alkoxycarbonyl succinimide structure. A hypothetical one-pot synthesis of this compound could be envisioned starting from succinimide and butyl chloroformate.

A one-pot synthesis of N-iodo sulfoximines from sulfides has also been reported, which involves a cascade of reactions including the in-situ formation of a sulfoximine (B86345) followed by iodination. nih.gov This demonstrates the potential of one-pot strategies to construct complex molecules from simple starting materials in a single synthetic operation. nih.gov

Recent advancements in one-pot syntheses have also focused on multicomponent reactions initiated by processes like [3+2] cycloadditions, which can be followed by further transformations to build complex heterocyclic scaffolds. nih.gov While not directly applied to the target molecule, these sophisticated one-pot procedures highlight the trend towards highly efficient and convergent synthetic strategies in modern organic chemistry. nih.gov

Table 2 provides details on a representative one-pot synthetic method for N-substituted succinimides.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield (%) | Reference |

| Substituted Amines | Succinic Anhydride | Zinc, Acetic Acid | Acetic Acid | N-substituted succinimides | High | ijcps.org |

This table illustrates a general one-pot procedure for the synthesis of N-substituted succinimides.

Role As a Synthetic Intermediate and Versatile Building Block in Advanced Organic Synthesis

Precursor for Diverse N-Substituted and Functionalized Succinimide (B58015) Derivatives

The succinimide scaffold is a prevalent motif in numerous biologically active compounds and natural products. N-Boc-succinimide serves as a key intermediate for accessing diverse derivatives of this important heterocyclic system. The Boc group acts as a temporary protecting group for the imide nitrogen, which can be selectively removed under acidic conditions. This deprotection reveals a free N-H bond, which can then undergo a variety of substitution reactions, such as alkylation or arylation, to yield N-substituted succinimides. This two-step sequence is advantageous for synthesizing derivatives that may not be readily accessible through direct condensation of a primary amine with succinic anhydride (B1165640), a common method for preparing N-substituted succinimides. ijcps.orgbeilstein-archives.org

Furthermore, the maleimide (B117702) precursor, N-Boc-maleimide, is an excellent Michael acceptor, allowing for the introduction of functional groups at the carbon backbone. The conjugate addition of various nucleophiles to the double bond of N-Boc-maleimide leads to a wide range of C-substituted succinimide derivatives. mdpi.com These functionalized products are valuable intermediates in pharmaceutical development, and the ability to control their synthesis is of significant interest. nih.govmdpi.com

Utility in the Construction of Complex Heterocyclic Ring Systems

The succinimide ring within N-Boc-succinimide is a robust scaffold that can be chemically transformed into other important heterocyclic structures, such as pyrrolidines and pyrroles.

Substituted pyrrolidines are a cornerstone of many pharmaceuticals. A straightforward route to these compounds involves the chemical reduction of the succinimide carbonyl groups. N-Boc-succinimide and its derivatives can be reduced using various hydride reagents to yield the corresponding N-Boc-protected pyrrolidines. thieme-connect.com This strategy has been applied in the synthesis of complex drug molecules; for instance, the reduction of a succinimide intermediate is a key step in preparing the antiarrhythmic drug Vernakalant. mdpi.com

The conversion of succinimides to pyrroles is a more complex transformation but can be achieved through multi-step sequences. One potential pathway involves the Petasis Borono-Mannich reaction, a multicomponent reaction that couples an amine, a carbonyl compound, and a boronic acid. organic-chemistry.orgwikipedia.org By treating N-Boc-succinimide with the Petasis reagent (dimethyltitanocene), it is possible to achieve olefination of the carbonyl groups, which can lead to intermediates that are subsequently converted to highly substituted pyrroles.

N-Boc-maleimide is a potent dienophile for the Diels-Alder reaction, a powerful cycloaddition reaction for forming six-membered rings. readdealanizgroup.comacs.org This reactivity allows for the construction of complex, fused heterocyclic scaffolds by reacting N-Boc-maleimide with a conjugated diene. The reaction typically proceeds with high stereoselectivity, favoring the endo product, and results in bicyclic systems where the succinimide ring is fused to a newly formed cyclohexene ring. acs.orgedubirdie.com This methodology has been used to create a wide variety of fused systems, including carbazole- and indole-fused maleimides, which are of interest for their potential biological activity and applications in materials science. bohrium.comumn.eduresearchgate.net The stability and reactivity of the diene and the maleimide dienophile are critical factors for the successful synthesis of these fused adducts. readdealanizgroup.comnih.gov

Application in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The electrophilic nature of the double bond in N-Boc-maleimide makes it an ideal substrate for conjugate addition reactions, providing a reliable method for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. wikipedia.org

The Michael addition of carbon nucleophiles, such as enolates derived from aldehydes and ketones, to N-substituted maleimides is a fundamental C-C bond-forming reaction. wikipedia.orgnih.gov This transformation creates a new stereocenter and yields 3-substituted succinimide derivatives, which are valuable chiral building blocks. mdpi.com

Similarly, heteroatom nucleophiles can add to the maleimide double bond. The addition of nitrogen nucleophiles is termed the aza-Michael reaction and is a key method for forming C-N bonds, leading to aminofunctionalized succinimides. beilstein-journals.org Thiol-maleimide Michael addition is another widely used "click" reaction that forms stable C-S bonds with high efficiency and selectivity, finding extensive use in bioconjugation and materials science. nih.gov The addition of oxygen nucleophiles (oxa-Michael reaction) is also possible, further expanding the synthetic utility of this versatile building block. wikipedia.orgresearchgate.net

Strategies for Stereoselective Synthesis Utilizing Butyl 2,5-dioxopyrrolidine-1-carboxylate

The construction of chiral molecules with high enantiopurity is a central goal of modern organic synthesis. N-Boc-maleimide is an excellent substrate for asymmetric catalysis, particularly in organocatalyzed Michael additions, to generate chiral succinimides. mdpi.com In these reactions, a small chiral organic molecule (the organocatalyst) is used to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. researchgate.net

A variety of chiral organocatalysts, including primary amines, β-amino acids, and thioureas derived from cinchona alkaloids or 1,2-diamines, have been successfully employed to catalyze the enantioselective conjugate addition of nucleophiles like aldehydes and ketones to N-substituted maleimides. mdpi.comnih.govresearchgate.net These reactions often proceed with high yields and excellent levels of stereocontrol, providing access to enantioenriched succinimide derivatives with high diastereomeric ratios and enantiomeric excesses. nih.govnih.gov The development of these stereoselective methods has made chiral succinimides, which are present in many pharmaceuticals, more accessible. nih.govmdpi.com

The following table summarizes selected research findings on the organocatalyzed asymmetric Michael addition to N-substituted maleimides, demonstrating the versatility of this approach.

| Nucleophile | Maleimide Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Isobutyraldehyde | N-Phenylmaleimide | Chiral Thiourea | ≥97 | - | 99 | nih.gov |

| Propanal | N-Phenylmaleimide | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 95 | 95:5 | 99 | mdpi.com |

| Cyclohexanone | N-Benzylmaleimide | Chiral Primary Amine-Thiourea | 98 | 90:10 | 98 (major) | researchgate.net |

| Isobutyraldehyde | N-Benzylmaleimide | cis-β-Amino acid | 94 | - | 95 | mdpi.com |

| α,α-Disubstituted Aldehydes | Various N-Aryl Maleimides | Chiral Primary Amine-Guanidine | Quantitative | - | Up to 96 | researchgate.net |

Theoretical and Computational Chemistry Studies on Pyrrolidine 2,5 Dione Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for studying the electronic characteristics and reaction pathways of succinimide (B58015) derivatives. These methods allow for the detailed examination of how electrons are distributed within a molecule and how this distribution influences its chemical behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the energetics of reactions, identify the structures of transition states, and determine various electronic properties. researchgate.net For the succinimide scaffold, DFT calculations have been instrumental in elucidating the mechanism of its formation from amino acid precursors like asparagine (Asn) and aspartic acid (Asp).

These studies compute the potential energy surface of the reaction, identifying key stationary points: reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state, known as the activation energy or barrier, is a critical determinant of the reaction rate. For instance, DFT calculations using the B3LYP functional have been employed to map out the energy profile for succinimide formation. nih.govnih.gov

Computational studies have shown that the formation of the succinimide ring from an Asn residue is a two-step process: an initial intramolecular cyclization to form a tetrahedral intermediate, followed by the elimination of ammonia (B1221849). nih.gov The activation barrier for the initial cyclization, which is the rate-determining step, has been calculated to be approximately 20.2 kcal·mol⁻¹. nih.gov The presence of catalysts, such as a neighboring histidine (His) residue or water molecules, can significantly alter these energetics by stabilizing the transition state. nih.govresearchgate.net Similarly, the formation of succinimide from an Asp residue, catalyzed by acetic acid, involves cyclization and dehydration, with a calculated activation barrier of 26.9 kcal·mol⁻¹ for the rate-determining cyclization step. mdpi.com

The table below summarizes key energetic data calculated using DFT for succinimide formation mechanisms.

| Reaction Step | Model System | Catalyst | Calculated Activation Energy (kcal·mol⁻¹) | Reference |

| Cyclization (Asn → Tetrahedral Int.) | Ace-Asn-His-Nme | Histidine | 20.2 | nih.gov |

| Cyclization (Asp → Tetrahedral Int.) | Ace-Asp-Nme | Acetic Acid | 26.9 | mdpi.com |

| Racemization (Enolization) | Ace-Asu-Nme | H₂PO₄⁻ | 18.8 | mdpi.com |

| Deamination (Tetrahedral Int. → Succinimide) | Ace-Gly-Asn-Gly-Gly-NHMe | Water (Solvent) | 16.5 | nih.gov |

Ace = Acetyl, Nme = Methylamino, Asu = Aminosuccinyl

Beyond reaction energetics, DFT is also used to analyze electronic properties. A comparative study on succinimide, N-hydroxy succinimide, and N-methyl succinimide using the B3LYP/6-311++G(d,p) basis set has detailed properties like molecular electrostatic potential surfaces, dipole moments, and polarizability. Such calculations provide insight into the charge distribution and how a molecule will interact with other reagents, which is fundamental to understanding its reactivity.

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including their feasibility, rate, and selectivity (chemo-, regio-, and stereo-selectivity). scienceopen.com By calculating the activation energies for different possible reaction pathways, chemists can predict which products are most likely to form.

For succinimide systems, DFT calculations have been successfully applied to understand and predict selectivity in complex organic reactions. In a study of the asymmetric Mannich reaction between α-benzylidene succinimides and N-Boc imines, DFT calculations were used to rationalize the high diastereoselectivities and enantioselectivities observed experimentally. acs.org The calculations revealed that the enantioselectivity was primarily governed by the deformation of the organocatalyst in the transition state. acs.org

Similarly, computational screening can be used to explore novel reactions. Quantum chemical calculations can predict unknown reaction pathways, guiding experimental efforts toward discovering new synthetic methodologies. nih.gov For example, computational predictions of three-component reactions involving N-Boc imine and difluorocarbene were successfully realized in the laboratory, leading to the synthesis of novel fluorinated heterocycles. nih.gov These predictive capabilities are directly applicable to Butyl 2,5-dioxopyrrolidine-1-carboxylate, allowing for the in silico exploration of its potential reactions and the design of selective synthetic routes.

Computational Modeling for Elucidating Reaction Mechanisms

Understanding the precise step-by-step sequence of bond-breaking and bond-forming events—the reaction mechanism—is a central goal of chemistry. Computational modeling provides a virtual window into these transient processes, allowing for the characterization of short-lived intermediates and transition states that are difficult or impossible to observe experimentally. rsc.orgosu.edugrnjournal.us

For the pyrrolidine-2,5-dione system, extensive computational studies have elucidated the mechanisms of its formation in biological contexts. The non-enzymatic deamidation of asparagine residues in proteins, which proceeds through a succinimide intermediate, is a well-studied example. nih.gov DFT calculations have shown that this reaction can be catalyzed by various species:

Intramolecular Catalysis: The side chain of an adjacent histidine residue can act as a proton-transfer mediator, enhancing the nucleophilicity of the attacking nitrogen atom and lowering the activation barrier for cyclization. nih.gov

General Acid/Base Catalysis: Water molecules and buffer components like dihydrogen phosphate (H₂PO₄⁻) or acetic acid can act as proton shuttles, stabilizing charged intermediates and facilitating the necessary proton transfers during cyclization and subsequent dehydration or deamination steps. researchgate.netmdpi.commdpi.com

The free energy profile for succinimide formation in solution shows a two-step reaction, with a metastable tetrahedral intermediate separating the reactant and product. nih.gov Computational models can also elucidate subsequent reactions of the succinimide ring itself, such as its racemization. The mechanism of racemization has been shown to proceed through an enol intermediate, with catalysts like the dihydrogen phosphate ion facilitating the key proton transfer (enolization) step. mdpi.com The calculated activation barrier of 18.8 kcal·mol⁻¹ for this process is consistent with experimental data for Asp racemization. mdpi.com

Computational Approaches to Structure-Reactivity Relationships within Succinimide Scaffolds

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.netchemrxiv.org These computational approaches are vital in fields like drug discovery and materials science for predicting the properties of new compounds without the need for synthesis and testing. nih.gov

Within succinimide and related cyclic imide scaffolds, computational methods are used to build these predictive models. The properties of imide derivatives are strongly influenced by the nature of the substituent on the imide nitrogen. mdpi.com For example, a theoretical study on a series of 43 substituted N-phenylmaleimides (an unsaturated analog of succinimides) using DFT found that structural parameters, such as the torsion angle between the imide and benzene rings, directly affect the molecule's structural, electronic, and energetic properties. nih.gov Furthermore, global and local reactivity descriptors were shown to depend on whether the substituent was an electron-donating or electron-withdrawing group. nih.gov

QSAR methodologies often involve several steps:

Descriptor Calculation: A large number of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for a set of known compounds.

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical equation that links a subset of these descriptors to the observed activity or reactivity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

For a series of N-substituted 3,4-pyrroledicarboximides, QSAR models were used to estimate biological activities, including anti-inflammatory and antioxidant potential. mdpi.com Such approaches allow researchers to predict the properties of novel succinimide derivatives like this compound based solely on its structure, guiding the design of molecules with desired reactivity or biological function.

Emerging Research Frontiers and Methodological Innovations in N Acylated Pyrrolidine 2,5 Dione Chemistry

Development of Novel Catalytic Synthetic Approaches for Enhanced Efficiency and Selectivity

Traditional methods for synthesizing N-substituted succinimides often involve the acylation of an amine by succinic anhydride (B1165640) followed by a cyclodehydration step. mdpi.combeilstein-archives.org This second step can require harsh conditions, such as high temperatures or the use of reagents like acetic anhydride, which may lead to side products and are not always suitable for sensitive substrates. beilstein-archives.org To address these limitations, a significant focus has been on developing novel catalytic approaches that offer milder conditions, higher yields, and improved selectivity.

Recent research has demonstrated the efficacy of various catalytic systems. For instance, polyphosphate ester (PPE) has been used as a mild reagent for the cyclodehydration of succinamic acids, enabling a one-pot synthesis of N-substituted succinimides from succinic anhydride and amines in chloroform. mdpi.combeilstein-archives.org Another approach utilizes Dawson-type heteropolyacids as efficient catalysts for the synthesis of N-sulfonyl pyrrolidine-2,5-diones. tandfonline.com Green chemistry principles are also being applied, with methods developed for synthesizing N-substituted succinimides in hot water without the need for any organic solvent or catalyst, offering an environmentally benign alternative. researchgate.netresearchgate.net Zinc powder in acetic acid has also been employed as a cost-effective and efficient system for the one-pot synthesis of a wide range of N-substituted succinimides under mild conditions. ijcps.org

These catalytic innovations enhance the efficiency and sustainability of synthesizing compounds within the N-acylated pyrrolidine-2,5-dione class.

Table 1: Comparison of Catalytic Synthetic Approaches for N-Substituted Pyrrolidine-2,5-diones

| Catalyst/Reagent | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Polyphosphate Ester (PPE) | Chloroform | Mild | One-pot synthesis, suitable for various amines. | mdpi.combeilstein-archives.org |

| Dawson Heteropolyacid | Acetonitrile | Reflux | Good yields for N-sulfonyl derivatives. | tandfonline.com |

| None (Hot Water) | Water | 100 °C | Green, catalyst-free, solvent-free (water as medium). | researchgate.net |

| Zinc Powder | Acetic Acid | 55-60 °C | Cost-effective, mild conditions, high yields. | ijcps.org |

Exploration of Unprecedented Reactivity Modalities and Transformations

Beyond synthesis, researchers are uncovering novel reactivity patterns of the N-acylated pyrrolidine-2,5-dione scaffold. A key area of exploration is the selective opening of the five-membered imide ring. For example, treatment of N-substituted succinimides with hydroxylamine (B1172632) can induce a ring-opening reaction to form N-hydroxybutaneamide derivatives, providing a novel route to hydroxamic acids, an important class of compounds in medicinal chemistry. mdpi.combeilstein-archives.org This transformation's feasibility is dependent on the relative pKa values of the initial amine and hydroxylamine. mdpi.combeilstein-archives.org

The double bond in related maleimide (B117702) structures is a hub for Michael addition reactions, allowing for the introduction of various nucleophiles to create substituted succinimide (B58015) derivatives. acs.org While reactions with thiols are common, less studied hetero-Michael additions, such as oxa-Michael reactions with alcohols under basic conditions, are also being investigated to produce alkoxysuccinimides. acs.org Furthermore, innovative light-induced degradation of metallocarbonyl complexes bearing succinimide ligands presents a unique synthetic route to 3-substituted succinimides, avoiding the ring-opening that typically occurs under basic conditions. acs.org These explorations into new transformations expand the synthetic utility of the pyrrolidine-2,5-dione core, enabling the creation of diverse and complex molecular structures.

Integration of Advanced Spectroscopic Techniques for In-situ and Real-time Reaction Monitoring

A deeper understanding and optimization of chemical reactions rely on the ability to monitor their progress in real-time. Advanced spectroscopic techniques are becoming indispensable tools for the in-situ analysis of reactions involving N-acylated pyrrolidine-2,5-diones. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed structural information about reactants, intermediates, and products. wikibooks.orgyoutube.com

Modern NMR spectroscopy, including two-dimensional (2D) techniques like COSY (Correlation Spectroscopy), provides detailed information about the connectivity of atoms within a molecule. youtube.com This is crucial for unambiguously identifying reaction products and intermediates. For instance, 2D NMR has been used to completely assign all ¹H and ¹³C chemical shifts of succinimide and its derivatives, creating a reference for their detection in complex mixtures. acs.orgmarioschubert.ch

Mass spectrometry allows for the precise determination of molecular weights and can be used to track the formation of products and the disappearance of reactants over time. sydney.edu.au Online mass spectrometric techniques coupled with microfluidic sampling methods are now enabling the real-time capture and identification of transient, reactive intermediates in catalytic cycles, offering unprecedented insight into reaction mechanisms. rsc.org The instability of the succinimide intermediate in certain biological contexts has led to the development of specialized analytical methods, such as low-pH protein digestion and hydrophobic interaction chromatography, to stabilize and quantify it. nih.gov

Table 2: Advanced Spectroscopic Techniques for Reaction Analysis

| Technique | Type of Information Provided | Application in Pyrrolidine-2,5-dione Chemistry | Reference |

|---|---|---|---|

| NMR Spectroscopy (1D & 2D) | Atomic connectivity, hydrogen environments, molecular structure. | Structural elucidation of products, quantification of isomers, detection of post-translational modifications. | youtube.comacs.orgmarioschubert.ch |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, identification of intermediates. | Reaction monitoring, identification of transient species, quantification of succinimide formation. | sydney.edu.aursc.orggoogle.com |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., carbonyls). | Tracking the conversion of reactants to products by observing changes in characteristic bond vibrations. | wikibooks.org |

| UV-Visible Spectroscopy | Presence of conjugated π-systems. | Analysis of compounds containing chromophores. | sydney.edu.au |

Application of Machine Learning and Artificial Intelligence for Synthetic Pathway Design and Compound Property Prediction

Computer-Aided Synthesis Planning (CASP) tools leverage deep learning models trained on vast databases of known chemical reactions, such as Reaxys. jetir.orgnih.govacs.org These models, including graph convolutional networks and transformer-based neural networks, can predict the most likely products of a reaction or suggest the best reactants to form a desired product. nih.govnih.gov This significantly reduces the trial-and-error often involved in developing new synthetic routes. jetir.org

Beyond just planning synthetic routes, AI and ML algorithms can also predict the physicochemical and biological properties of novel compounds. By analyzing the structure of a molecule like Butyl 2,5-dioxopyrrolidine-1-carboxylate, these models can estimate its activity, stability, and other relevant characteristics. This predictive power accelerates the discovery of new molecules with desired functions, guiding synthetic efforts toward the most promising candidates and streamlining the drug discovery and materials development process. jetir.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Butyl 2,5-dioxopyrrolidine-1-carboxylate with high purity?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of 2,5-dioxopyrrolidine with butyl chloroformate. Key steps include:

- Reaction Conditions : Use anhydrous DCM as a solvent, DCC (dicyclohexylcarbodiimide) as a coupling agent, and maintain temperatures between 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.5 in 3:1 hexane/EtOAc).

- Validation : Confirm structure via H NMR (e.g., characteristic peaks at δ 1.3–1.6 ppm for butyl chain) and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., carbonyl signals at ~170–175 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidine ring.

- IR Spectroscopy : Confirm ester (C=O stretch at ~1740 cm) and succinimide (C=O at ~1710 cm) moieties.

- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular ion ([M+H] at m/z 229.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst loading, or moisture sensitivity. To address this:

- Factorial Design : Use a 2 factorial approach to test variables (e.g., solvent, temperature, catalyst ratio). Analyze interactions via ANOVA to identify critical factors .

- Inert Conditions : Conduct reactions under nitrogen/argon to prevent hydrolysis of the active ester.

- Theoretical Framework : Link results to reaction mechanisms (e.g., steric effects in carbodiimide-mediated coupling) to explain yield variations .

Q. What role does this compound play in polymer chemistry as a crosslinking agent?

- Methodological Answer : The compound’s succinimide ester group reacts efficiently with primary amines (e.g., lysine residues in proteins or amine-functionalized polymers).

- Kinetic Studies : Monitor conjugation efficiency via UV-Vis (loss of NHS ester absorbance at 260 nm) or HPLC.

- Stability : Assess hydrolytic stability in buffered solutions (pH 7.4, 37°C) to optimize crosslinking duration.

- Applications : Used in PEGylation, hydrogel formation, or surface functionalization. Compare with analogous reagents (e.g., bis-NHS esters) for selectivity .

Q. How can computational modeling predict the reactivity of this compound in complex systems?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attack by amines to predict reaction barriers. Solvent effects can be incorporated via PCM (Polarizable Continuum Model).

- Molecular Dynamics : Simulate interactions in polymer matrices to assess steric hindrance or diffusion limitations.

- Validation : Correlate computational results with experimental kinetic data (e.g., second-order rate constants) .

Data Contradiction and Theoretical Analysis

Q. How should researchers address conflicting data on the compound’s stability in aqueous environments?

- Methodological Answer : Contradictions may stem from pH variations or buffer composition.

- Controlled Studies : Perform stability assays in standardized buffers (e.g., PBS, Tris-HCl) at defined temperatures. Use LC-MS to quantify hydrolysis products.

- Theoretical Basis : Apply the Brønsted equation to correlate hydrolysis rates with pH, explaining deviations via neighboring group participation or micellar catalysis .

Experimental Design Considerations

Q. What factorial design strategies optimize the synthesis of derivatives using this compound?

- Methodological Answer :

- Screening Designs : Use Plackett-Burman designs to identify critical factors (e.g., molar ratio, solvent polarity).

- Response Surface Methodology (RSM) : Maximize yield/purity by modeling interactions between temperature and catalyst concentration.

- Validation : Confirm optimal conditions via triplicate runs and reproducibility tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.